2-Amino-3-(2,6-dimethylphenyl)propanoic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC name being (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid for the naturally occurring L-stereoisomer. The compound exists in multiple stereoisomeric forms, with the D-enantiomer designated as (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid. The racemic mixture is commonly referred to as 2,6-dimethyl-DL-phenylalanine, indicating the presence of both enantiomers in equal proportions.
The molecular formula C₁₁H₁₅NO₂ defines the elemental composition of this aromatic amino acid derivative. This formula indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 193.25 grams per mole for the L-enantiomer and 193.246 grams per mole based on more precise calculations. The compound maintains the fundamental α-amino acid structure characteristic of proteinogenic amino acids while incorporating the distinctive 2,6-dimethylphenyl side chain that significantly alters its physicochemical properties.
Multiple Chemical Abstracts Service registry numbers have been assigned to different stereoisomeric forms of this compound, reflecting its importance in chemical literature. The L-enantiomer carries the registry number 103854-26-8, while the D-enantiomer is identified by 128502-64-7, and the racemic mixture bears the number 132466-22-9. These distinct identifiers facilitate precise communication and documentation in scientific literature and commercial applications.
The monoisotopic mass of 193.110279 provides additional precision for mass spectrometric analysis and structural confirmation. This value represents the exact mass of the most abundant isotopic composition and serves as a critical parameter for high-resolution mass spectrometry applications. The compound's molecular structure incorporates a single defined stereocenter at the α-carbon position, which is responsible for the existence of two distinct enantiomeric forms with opposite optical rotations.
Crystallographic Data and Three-Dimensional Conformation
The three-dimensional structural analysis of this compound reveals important conformational features that distinguish it from unsubstituted phenylalanine. The presence of methyl substituents at the 2 and 6 positions of the aromatic ring creates significant steric hindrance that influences the preferred conformations of the molecule in both solid and solution states. X-ray crystallography represents the most definitive method for determining the precise atomic coordinates and bond parameters of crystalline amino acid structures.
The aromatic ring system maintains planarity despite the methyl substitutions, with the 2,6-dimethyl groups positioned symmetrically about the ring structure. These substituents introduce additional rotational barriers around the bond connecting the aromatic ring to the aliphatic side chain, restricting the conformational flexibility compared to unsubstituted phenylalanine. The steric bulk of the ortho-methyl groups creates a more constrained environment around the aromatic-aliphatic junction, potentially influencing the preferred rotameric states of the compound.
Computational modeling studies complement crystallographic data by providing insights into the solution-phase conformational preferences of this modified amino acid. The three-dimensional structure exhibits characteristic features of α-amino acids, including the tetrahedral geometry around the α-carbon center and the planar arrangement of atoms within the carboxyl group. The spatial arrangement of the amino and carboxyl functionalities relative to the bulky aromatic side chain influences the compound's ability to participate in hydrogen bonding networks and other intermolecular interactions.
The stereochemical configuration at the α-carbon position determines the absolute three-dimensional arrangement of substituents around this chiral center. For the L-enantiomer, the amino group adopts the S-configuration according to Cahn-Ingold-Prelog priority rules, while the D-enantiomer exhibits the R-configuration. This stereochemical difference results in mirror-image three-dimensional structures that cannot be superimposed despite identical connectivity patterns.
Comparative Analysis with Related Aryl-Substituted Amino Acids
The structural comparison of this compound with natural phenylalanine and other aromatic amino acid derivatives provides valuable insights into the effects of ring substitution on molecular properties. Natural phenylalanine, with the molecular formula C₉H₁₁NO₂, lacks the two methyl substituents present in the 2,6-dimethyl derivative, resulting in a molecular weight difference of 28 mass units corresponding to the additional C₂H₄ fragment. This structural modification significantly alters the steric environment around the aromatic ring and influences the compound's physicochemical behavior.
2,6-Dimethyl-L-tyrosine represents another closely related aromatic amino acid derivative that incorporates both the 2,6-dimethyl substitution pattern and a hydroxyl group on the aromatic ring. With the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 grams per mole, this compound demonstrates how additional functional groups can be incorporated into the methylated phenylalanine framework. The presence of the hydroxyl group introduces additional hydrogen bonding capabilities while maintaining the steric constraints imposed by the ortho-methyl substituents.
Research involving endomorphin-2 analogues has demonstrated the biological significance of methylated phenylalanine derivatives in peptide chemistry. Studies examining the incorporation of various methylated phenylalanine residues, including 2,6-dimethylphenylalanine, into bioactive peptides reveal how aromatic substitution patterns influence receptor binding affinity and selectivity. These investigations show that the 2,6-dimethyl substitution pattern can enhance specific biological activities while maintaining structural compatibility with peptide frameworks.
The following table summarizes key structural parameters for related aromatic amino acids:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Phenylalanine | C₉H₁₁NO₂ | 165.19 | Unsubstituted benzyl side chain |
| 2,6-Dimethylphenylalanine | C₁₁H₁₅NO₂ | 193.25 | Symmetrical ortho-methyl substitution |
| 2,6-Dimethyl-L-tyrosine | C₁₁H₁₅NO₃ | 209.24 | Ortho-methyl groups plus para-hydroxyl |
| N,N-Dimethyl-L-phenylalanine | C₁₁H₁₅NO₂ | 193.24 | N-methylation instead of ring substitution |
Fmoc-protected derivatives of methylated phenylalanines, such as Fmoc-L-2,4-dimethylphenylalanine and Fmoc-2,6-dimethyl-L-phenylalanine, demonstrate the utility of these modified amino acids in solid-phase peptide synthesis. These protecting group strategies enable the controlled incorporation of sterically hindered aromatic amino acids into complex peptide sequences while maintaining synthetic efficiency and product purity.
Tautomeric Forms and Protonation State Analysis
The protonation behavior of this compound follows patterns similar to other α-amino acids, with distinct ionization states occurring under different pH conditions. Like all amino acids, this compound exists predominantly as a zwitterion under physiological pH conditions, with the amino group protonated and the carboxyl group deprotonated. The presence of the 2,6-dimethylphenyl substituent influences the precise protonation constants through both steric and electronic effects transmitted through the molecular framework.
Gas-phase protonation studies of aromatic amino acids provide fundamental insights into the intrinsic basicity of these compounds in the absence of solvation effects. Research on phenylalanine and tyrosine has established that aromatic amino acids exhibit proton affinities in the range of 930-935 kilojoules per mole, with protonation occurring preferentially at the amino nitrogen under most conditions. The 2,6-dimethyl substitution pattern is expected to influence these thermodynamic parameters through inductive effects and steric interactions that alter the electronic environment around the amino group.
The zwitterionic form of this compound represents the predominant species under neutral aqueous conditions, with the positive charge localized on the ammonium nitrogen and the negative charge distributed across the carboxylate oxygen atoms. This internal salt structure facilitates strong intermolecular interactions through electrostatic attractions and hydrogen bonding networks that influence crystalline packing arrangements and solution behavior. The bulky aromatic side chain creates additional steric constraints that affect the precise geometry of these charged interactions.
Under strongly acidic conditions, both the amino and carboxyl groups become protonated, resulting in a net positive charge on the molecule. The fully protonated form exhibits enhanced solubility in polar protic solvents while losing the zwitterionic character that dominates under neutral conditions. Conversely, under strongly basic conditions, deprotonation of both ionizable groups generates a net negative charge that alters the compound's solubility and interaction profiles with other chemical species.
The aromatic ring system itself does not participate directly in acid-base equilibria under normal conditions due to the relatively low acidity of aromatic carbon-hydrogen bonds. However, the electron-donating nature of the methyl substituents at the 2 and 6 positions creates a more electron-rich aromatic system compared to unsubstituted phenylalanine. This electronic modification can influence the overall charge distribution within the molecule and subtly affect the protonation behavior of the distant amino and carboxyl groups through resonance and inductive transmission mechanisms.
Properties
IUPAC Name |
2-amino-3-(2,6-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOZHOWFAVBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281551 | |
| Record name | 2-amino-3-(2,6-dimethylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132466-22-9 | |
| Record name | 2-amino-3-(2,6-dimethylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,6-dimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting amine is subsequently subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the desired amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Strecker synthesis, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,6-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis, allowing chemists to create more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in synthetic chemistry .
Biology
- Metabolic Pathways : Research indicates that this compound may play a role in metabolic pathways and enzyme interactions. Its structure allows it to interact with enzymes, potentially influencing their activity through hydrogen bonding and π-π interactions .
Medicine
- Therapeutic Potential : Investigations into the pharmacological properties of this compound have highlighted its potential anti-inflammatory and analgesic effects. Studies suggest that it may act as an allosteric modulator at glutamate receptors, which are crucial for synaptic plasticity and neuroprotection .
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for creating tailored compounds with specific functionalities .
Neuroprotective Effects
Research has suggested that compounds similar to this compound may exhibit neuroprotective properties. They can influence signaling pathways associated with neuronal survival and function, potentially providing resilience against neurodegenerative conditions .
Opioid Receptor Modulation
Studies have shown that derivatives of this compound can act as antagonists at opioid receptors. For example, related compounds have demonstrated selective μ-opioid receptor antagonism with high potency, suggesting that structural modifications can significantly affect receptor affinity and biological effects .
Study on Opioid Receptor Modulation
A notable study focused on synthesizing novel peptide analogues incorporating this compound. These analogues were evaluated for their binding affinities and functional activities at opioid receptors. The results indicated that specific substitutions could enhance selectivity and potency, making them potential candidates for pain management therapies .
Neuroprotective Screening
In another research initiative, a large-scale screening was conducted to identify neuroprotective agents against cell toxicity. Among the tested substances, those related to this compound showed promising results in inhibiting cell death pathways triggered by oxidative stress .
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,6-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring may also participate in π-π interactions with other aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Table 1: Structural and Physicochemical Properties
Key Observations :
Substituent Effects: Methyl Groups (2,6-dimethylphenyl): Increase lipophilicity, enhancing membrane permeability but reducing water solubility compared to unsubstituted phenylalanine . Fluorine Atoms (2,6-difluoro): Introduce electronegativity and metabolic stability, making such analogs attractive for drug development .
Biological Activity: Neurotoxicity: BMAA (2-Amino-3-(methylamino)-propanoic acid) exhibits neurotoxic effects at high doses (>100 mg/kg) due to excitatory amino acid receptor activation, though dietary exposure is typically low . Hypolipidemic Potential: The 2,6-dimethylphenyl group is structurally similar to components in hypolipidemic agents like α,β-dehydromonacolin L, which inhibit cholesterol synthesis .
Synthetic Utility :
- The 2,6-dimethylphenyl derivative is often used as a chiral precursor in asymmetric synthesis, as seen in the preparation of tert-butoxycarbonyl (Boc)-protected analogs for peptide research .
- Fluorinated analogs (e.g., 2,6-difluoro derivatives) require specialized synthetic routes to introduce fluorine atoms, impacting cost and scalability .
Biological Activity
2-Amino-3-(2,6-dimethylphenyl)propanoic acid, also known as a derivative of the amino acid phenylalanine, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and receptor modulation.
- Molecular Formula : C11H15NO2
- CAS Number : 132466-22-9
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is hypothesized that this compound may act as an allosteric modulator at glutamate receptors, particularly the metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic plasticity and neuroprotection.
Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. They can influence signaling pathways associated with neuronal survival and function. For instance, activation of mGluR can lead to the production of neurotrophic factors that support neuronal health and resilience against neurodegenerative conditions.
Antagonistic Activity
Studies have shown that derivatives of this compound can act as antagonists at opioid receptors. For example, a related compound demonstrated selective μ-opioid receptor antagonism with high potency (K_e μ = 1.24 ± 0.23 nM) while exhibiting lower activity at δ and κ receptors . This suggests that modifications in the structure of the amino acid can significantly alter its receptor affinity and biological effects.
Study on Opioid Receptor Modulation
A notable study explored the synthesis of novel peptide analogues incorporating this compound. These analogues were evaluated for their binding affinities and functional activities at opioid receptors. The results indicated that specific substitutions could enhance selectivity and potency, making them potential candidates for pain management therapies .
Neuroprotective Screening
In another research initiative, a large-scale screening of compounds was conducted to identify neuroprotective agents against cell toxicity. Among the tested substances, those related to this compound showed promising results in inhibiting cell death pathways triggered by oxidative stress .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 2-amino-3-(2,6-dimethylphenyl)propanoic acid, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via chiral resolution or asymmetric catalysis. For example, enantiomerically pure forms (e.g., (2R)-isomer) are prepared using chiral auxiliaries or immobilized biocatalysts. A reported method involves coupling 2,6-dimethylphenyl precursors with protected amino acids under mild alkaline conditions (pH 8–9) to preserve stereochemical integrity . Biocatalytic approaches, such as ammonia elimination using SwCNTNH2-PAL (single-walled carbon nanotube-immobilized phenylalanine ammonia-lyase), have shown stereoselective efficiency in analogous systems, achieving >90% enantiomeric excess (ee) under batch-mode conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural identity of this compound?
- Methodological Answer :
- NMR : The aromatic protons (2,6-dimethylphenyl group) appear as a singlet in -NMR (δ 6.8–7.2 ppm), while the α-proton adjacent to the amino group shows splitting due to coupling with the β-carbon (δ 3.5–4.0 ppm). -NMR confirms the carboxylic acid carbonyl at δ 170–175 ppm.
- IR : A broad O–H stretch (2500–3300 cm) and C=O stretch (1680–1720 cm) are characteristic.
- MS : High-resolution ESI-MS typically yields [M+H] at m/z 208.12 (CHNO) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for weighing and reactions due to potential respiratory irritation (H335). Avoid skin contact (H315/H319) by wearing nitrile gloves and lab coats.
- Storage : Store in airtight, light-resistant containers at room temperature (<25°C) to prevent degradation .
- Emergency Response : For accidental ingestion (H302), administer activated charcoal and seek medical attention immediately .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be optimized for drug discovery applications?
- Methodological Answer : Enantioselective synthesis can be enhanced using chiral catalysts like BINAP-metal complexes or enzyme-mediated dynamic kinetic resolution. For instance, SwCNTNH2-PAL biocatalysts enable ammonia elimination from precursors like 2-amino-3-(thiophen-2-yl)propanoic acid with >95% ee, a strategy adaptable to 2,6-dimethylphenyl derivatives . Computational modeling (DFT) of transition states helps identify optimal steric and electronic conditions for asymmetric induction .
Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to verify melting points (reported range: 85–89°C for analogous compounds ). High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) quantifies enantiomeric purity and detects impurities. Cross-validate data with standardized reference materials from NIST or PubChem .
Q. What mechanistic insights explain its reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The amino and carboxylic acid groups act as directing motifs in C–H activation. Density functional theory (DFT) studies suggest that the 2,6-dimethylphenyl group enhances steric hindrance, favoring ortho-selectivity in Suzuki-Miyaura couplings. Reaction optimization (e.g., ligand choice, solvent polarity) improves yields; for example, Pd(OAc) with SPhos ligand in THF achieves 75–80% conversion .
Q. How does substituent variation (e.g., 2,6-dimethyl vs. 2,4,6-trimethyl groups) affect biological activity?
- Methodological Answer : Comparative studies using analogs (e.g., 2,4,6-trimethylphenyl derivatives) reveal that increased steric bulk reduces membrane permeability but enhances target binding affinity. Assays like surface plasmon resonance (SPR) quantify interactions with biomolecules (e.g., enzymes), while MD simulations predict pharmacokinetic profiles .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
